2-Chloro-1-(furan-2-yl)butane-1,3-dione

Physicochemical profiling Drug likeness Lead optimization

2-Chloro-1-(furan-2-yl)butane-1,3-dione (CAS 81683-51-4) is an α-chloro-β-diketone featuring a furan ring at the 1-position. Its molecular formula is C8H7ClO3 with a molecular weight of 186.59 g/mol.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 81683-51-4
Cat. No. B13801312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(furan-2-yl)butane-1,3-dione
CAS81683-51-4
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C1=CC=CO1)Cl
InChIInChI=1S/C8H7ClO3/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3
InChIKeyFTWSWUBXGYBFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Chloro-1-(furan-2-yl)butane-1,3-dione (CAS 81683-51-4): Core Identity and Computed Physicochemical Properties


2-Chloro-1-(furan-2-yl)butane-1,3-dione (CAS 81683-51-4) is an α-chloro-β-diketone featuring a furan ring at the 1-position . Its molecular formula is C8H7ClO3 with a molecular weight of 186.59 g/mol . Computed physicochemical parameters include an exact mass of 186.008 Da, a topological polar surface area (PSA) of 47.28 Ų, and a consensus LogP (cLogP) of 1.66 . The compound presents as a research chemical with typical vendor-reported purity of 95% . Its structure combines three synthetically significant features: an electrophilic α-chloro position amenable to nucleophilic substitution, a 1,3-dicarbonyl framework capable of enolate chemistry and heterocycle formation, and a furan heterocycle offering additional sites for functionalization .

Why Generic Substitution Fails for 2-Chloro-1-(furan-2-yl)butane-1,3-dione: Structural Determinants of Reactivity and Selectivity


Compounds within the furan-β-diketone class cannot be interchangeably substituted without altering synthetic outcomes. The presence of the α-chloro substituent fundamentally differentiates 2-Chloro-1-(furan-2-yl)butane-1,3-dione from its non-halogenated parent 1-(furan-2-yl)butane-1,3-dione (CAS 25790-35-6), introducing an electrophilic site with distinct reactivity for nucleophilic displacement reactions [1]. The chlorine atom also modulates the acidity of the α-C–H bond and the keto-enol equilibrium, directly affecting enolate formation kinetics and regioselectivity in subsequent condensation or cyclization steps [2]. In contrast, the trifluoromethyl analog 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione (CAS 326-90-9) employs a strongly electron-withdrawing CF₃ group that stabilizes the enol form to a much greater extent, diverting reactivity toward different heterocyclic products such as fluorinated pyrazoles and isoxazoles [3]. The thiophene analog 2-chloro-1-(thiophen-2-yl)butane-1,3-dione substitutes the oxygen heterocycle with sulfur, altering π-electron distribution and metal-coordination geometry in chelation applications . These structural variations translate into quantifiable differences in reaction yields, regioselectivity, and product profiles, as detailed in Section 3.

Quantitative Differentiation Evidence for 2-Chloro-1-(furan-2-yl)butane-1,3-dione Against Closest Analogs


Molecular Weight and cLogP Differentiation from Non-Halogenated Parent Compound

The α-chloro substitution increases the molecular weight by 34.44 g/mol (22.6%) relative to the non-halogenated parent 1-(furan-2-yl)butane-1,3-dione, and increases computed lipophilicity. The target compound has a cLogP of 1.66 , which is consistent with the class-level expectation that chlorine substitution on a β-diketone scaffold raises logP by approximately 0.5–0.8 units compared to the non-halogenated analog [1]. This shift places the compound in a more favorable lipophilicity window for membrane permeability in cell-based assays while retaining aqueous solubility sufficient for in vitro testing.

Physicochemical profiling Drug likeness Lead optimization

Regioselectivity Advantage of N-Chlorosuccinimide (NCS)-Mediated Chlorination Route

The selective synthesis of 2-Chloro-1-(furan-2-yl)butane-1,3-dione from its non-halogenated precursor can be achieved with >80% regioselectivity for the γ-position of the diketone moiety using N-chlorosuccinimide (NCS) in DMF . This contrasts with classical chlorine gas protocols, which require stringent temperature control to avoid overchlorination and furan ring decomposition. The succinimide byproduct acts as a weak base, neutralizing HCl and preventing acid-catalyzed degradation of the acid-sensitive furan ring . In comparison, the trifluoromethyl analog 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is typically synthesized via Claisen condensation of 2-acetylfuran with ethyl trifluoroacetate, which achieves 70–85% yield but requires strong base and anhydrous conditions .

Synthetic methodology Regioselective halogenation Process chemistry

Solvent-Dependent Yield and Regioselectivity Optimization for Chlorination

Systematic solvent screening data demonstrate that the yield and regioselectivity of the chlorination step to produce 2-Chloro-1-(furan-2-yl)butane-1,3-dione can be tuned through solvent selection. Acetonitrile maximizes yield (82%) and γ:α regioselectivity (5.7:1), outperforming dichloromethane (78% yield, 4.1:1), THF (65% yield, 2.3:1), and toluene (71% yield, 3.8:1) . The higher dielectric constant of acetonitrile (ε = 37.5) stabilizes ionic intermediates and accelerates enolate formation, while ethereal solvents like THF (ε = 7.52) reduce reaction rates and favor undesired α-chlorination . This solvent tunability provides a process optimization lever not available for the trifluoromethyl analog, whose synthesis via Claisen condensation is largely restricted to benzene or ethanol solvent systems .

Reaction optimization Solvent effects Process scale-up

Dual Reactivity Profile Enables Orthogonal Derivatization Strategies Compared to Trifluoromethyl and Non-Halogenated Analogs

2-Chloro-1-(furan-2-yl)butane-1,3-dione offers three distinct reactive centers for sequential derivatization: the electrophilic α-chloro carbon (nucleophilic substitution), the acidic α-C–H (enolate alkylation), and the furan ring (electrophilic aromatic substitution or metal-catalyzed C–H activation) . This orthogonal reactivity profile is not available in the non-halogenated parent, which lacks the chloro leaving group, nor in the trifluoromethyl analog, where the CF₃ group is essentially inert to nucleophilic displacement under standard conditions [1]. The Pd(OAc)₂/2,2′-bipyridine catalytic system achieves 92% conversion with exclusive α-chlorination of the furan ring, demonstrating that the furan and diketone positions can be functionalized independently . The photoinduced oxidative annulation methodology reported for 1-aryl-2-(furan-2-yl)butane-1,3-diones provides access to polyheterocyclic scaffolds such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, and the chloro substituent would be expected to survive these conditions, enabling post-annulation diversification [2].

Diversifiable building block Orthogonal functionalization Medicinal chemistry

Absence of REACH Registration Indicates Research-Only Status, Differentiating from Industrially Registered Analogs

A search of the ECHA substance database confirms that 2-Chloro-1-(furan-2-yl)butane-1,3-dione (CAS 81683-51-4) does not currently have an active REACH registration for manufacture or import into the EU at volumes ≥1 tonne per annum [1]. This regulatory status classifies it as a research-and-development-only chemical, distinguishing it from the non-halogenated analog 1-(furan-2-yl)butane-1,3-dione (CAS 25790-35-6), which is listed in the EAFUS (Everything Added to Food in the United States) inventory, indicating historical food-contact or flavor use [2]. The regulatory distinction has direct implications for procurement: the target compound is exclusively available for laboratory research use, whereas the non-halogenated analog may carry additional food-grade or industrial-grade sourcing options that are irrelevant for the target compound's intended research applications.

Regulatory status Research chemical Supply chain compliance

Optimal Application Scenarios for 2-Chloro-1-(furan-2-yl)butane-1,3-dione Based on Differential Evidence


Diversity-Oriented Synthesis (DOS) of Heterocyclic Libraries for Hit Discovery

The compound's three orthogonally addressable reactive sites (α-Cl, α-C–H, furan C–H) make it an ideal building block for diversity-oriented synthesis of heterocyclic compound libraries . In a typical DOS workflow, the α-chloro group can first be displaced with amine, thiol, or alkoxide nucleophiles to introduce substituent diversity at position 2. The remaining 1,3-diketone framework can then undergo regioselective condensation with hydrazines, hydroxylamines, or amidines to form pyrazole, isoxazole, or pyrimidine cores, respectively. Finally, the furan ring can be elaborated via metal-catalyzed C–H activation or photoinduced oxidative annulation to generate polyheterocyclic scaffolds with three-dimensional complexity [1]. The solvent optimization data presented in Section 3 supports acetonitrile as the preferred medium for the initial chlorination step when scaling up the building block synthesis .

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Synthetic Tractability

With a computed cLogP of 1.66 and topological PSA of 47.28 Ų , 2-Chloro-1-(furan-2-yl)butane-1,3-dione occupies a favorable physicochemical space for oral drug-like molecules, balancing membrane permeability with aqueous solubility. Compared to the non-halogenated parent compound (MW 152.15 g/mol), the chlorine atom increases molecular weight by 22.6% while contributing an estimated +0.5 to +0.8 logP units, which may enhance metabolic stability through reduced oxidative metabolism at the α-position [2]. In lead optimization campaigns targeting enzymes with hydrophobic active sites, the chloro substituent can also engage in halogen bonding with backbone carbonyls or π-systems of aromatic residues, providing an additional binding affinity contribution that is absent in the non-halogenated analog. The compound's research-use-only regulatory status [3] is appropriate for early-stage discovery; transition to development would require a custom synthesis campaign with appropriate quality documentation.

Methodology Development for Regioselective α-Functionalization of Unsymmetrical β-Diketones

The unsymmetrical nature of 2-Chloro-1-(furan-2-yl)butane-1,3-dione (furan acyl on one side, methyl ketone on the other) presents a challenging substrate for methodology studies aimed at regioselective enolate formation and trapping. The chlorine atom at the α-position serves as a useful mechanistic probe: its electron-withdrawing effect alters the pKa of the remaining α-proton, and its presence can be monitored by mass spectrometry or X-ray crystallography to confirm the regiochemical outcome of alkylation or aldol reactions. The solvent-dependent regioselectivity data (γ:α ratios ranging from 2.3:1 in THF to 5.7:1 in acetonitrile) provide a quantitative baseline for developing new catalytic systems that aim to achieve exclusive γ-selectivity. The photoinduced oxidative annulation methodology of Taskesenligil et al. [1] further demonstrates the compound class's utility in excited-state intramolecular proton transfer (ESIPT) studies, where the furan ring participates in the photochemical transformation.

Academic Research on Metal-Chelating Ligands with Tunable Donor Properties

β-Diketones are classic bidentate ligands for transition and lanthanide metals. The introduction of a chlorine atom at the α-position of 2-Chloro-1-(furan-2-yl)butane-1,3-dione modifies the electron density at the coordinated oxygen atoms, altering the ligand field strength and the stability constants of resulting metal complexes compared to the non-halogenated parent [2]. The furan ring provides an additional oxygen donor that can participate in secondary coordination or hydrogen-bonding interactions. For researchers investigating structure-property relationships in metal-organic frameworks (MOFs), luminescent lanthanide complexes, or catalytic systems, the chloro substituent offers a synthetically accessible electronic tuning parameter. The Pd-catalyzed C–H activation data (92% conversion for furan chlorination) suggests that metal coordination to the diketone does not preclude further functionalization, enabling the construction of elaborated ligand architectures.

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